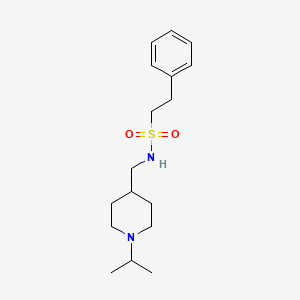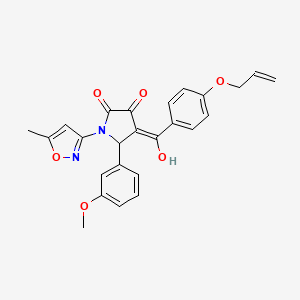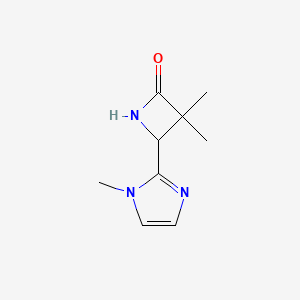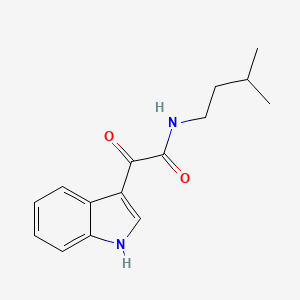![molecular formula C18H15NO3S B2599790 Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate CAS No. 391229-32-6](/img/structure/B2599790.png)
Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate is a complex organic compound featuring an oxazole ring substituted with diphenyl groups and a sulfanylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-aminophenol derivative, with a carboxylic acid or its derivative under dehydrating conditions.
Introduction of Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Sulfanylacetate Moiety: The final step involves the nucleophilic substitution of the oxazole derivative with methyl 2-bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Types of Reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can undergo reduction to form oxazoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity. The oxazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Chemical Reactivity: The sulfanyl group can act as a nucleophile, participating in various substitution reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid.
Comparison with Similar Compounds
Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetate: Similar structure but with a thioether linkage instead of a sulfanyl group.
Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]acetate: Contains an amino group instead of a sulfanyl group.
Uniqueness: Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate is unique due to the presence of both the oxazole ring and the sulfanylacetate moiety, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, distinguishing it from other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential for future applications
Properties
IUPAC Name |
methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-21-15(20)12-23-18-19-16(13-8-4-2-5-9-13)17(22-18)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDAYLBMXKESTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2599710.png)




![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2599717.png)
![N-(3-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2599718.png)



![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2599726.png)


